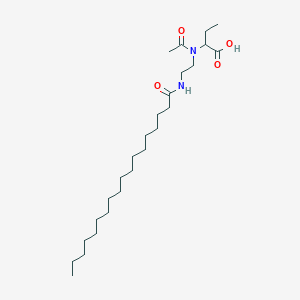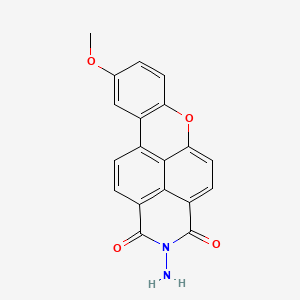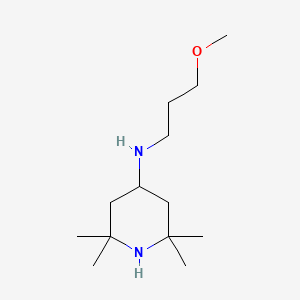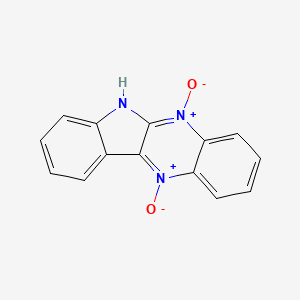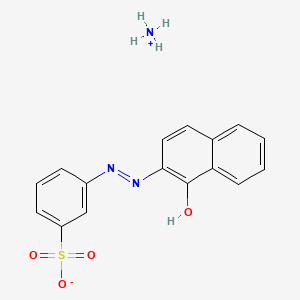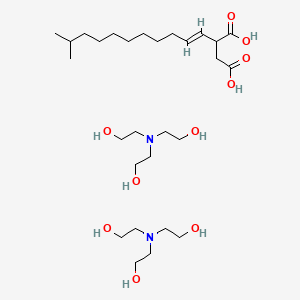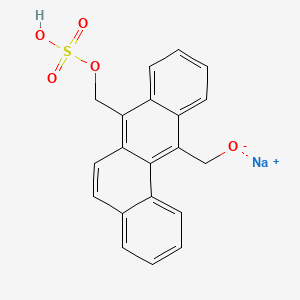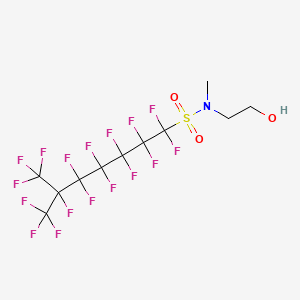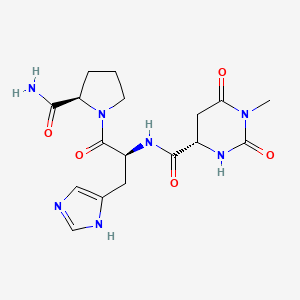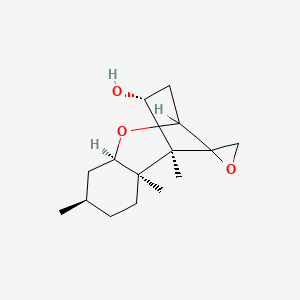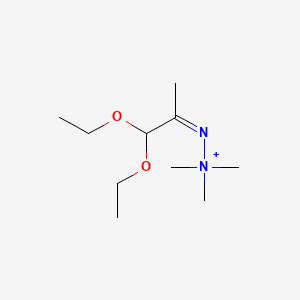
2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane is a chemical compound with the molecular formula C10H23N2O2. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazinium salts with diethoxy compounds under specific temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Research studies explore its potential biological activities and interactions with biomolecules.
Medicine: Investigations are ongoing to determine its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane include:
Ethanamine, N-(2,2-diethoxy-1-methylethylidene)-2-ethoxy-: This compound shares structural similarities and may exhibit comparable chemical properties.
Cyclopropane, (2,2-dimethoxy-1-methylethylidene)-: Another structurally related compound with distinct chemical behaviors.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which differentiates it from these similar compounds .
Properties
CAS No. |
18955-85-6 |
|---|---|
Molecular Formula |
C10H23N2O2+ |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
[(Z)-1,1-diethoxypropan-2-ylideneamino]-trimethylazanium |
InChI |
InChI=1S/C10H23N2O2/c1-7-13-10(14-8-2)9(3)11-12(4,5)6/h10H,7-8H2,1-6H3/q+1/b11-9- |
InChI Key |
KGQNFXXUJCJEON-LUAWRHEFSA-N |
Isomeric SMILES |
CCOC(/C(=N\[N+](C)(C)C)/C)OCC |
Canonical SMILES |
CCOC(C(=N[N+](C)(C)C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


